![molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1](/img/structure/B2842084.png)

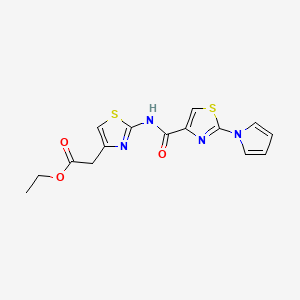

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

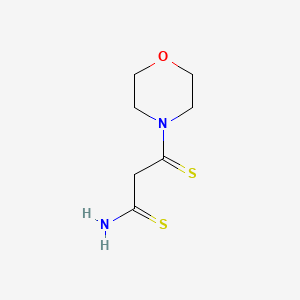

The compound seems to contain a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a heterocyclic compound with a spirocyclic structure, meaning it has two rings that share a single atom .

Synthesis Analysis

While specific synthesis methods for the compound were not found,1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of other compounds . The synthesis of such spirocyclic structures often involves the reaction of a ketone or aldehyde with a nitrogen-containing compound . Molecular Structure Analysis

The molecular structure of1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring fused to a four-membered ring via a single atom . The seven-membered ring contains two oxygen atoms and one nitrogen atom . Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature with a boiling point of 108-111 °C and a density of 1.117 g/cm3 . Its molecular weight is 143.18 g/mol .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone:

Tumor Imaging

This compound has been explored as a potential radioligand for tumor imaging. Its derivatives, particularly those labeled with fluorine-18, have shown high affinity for sigma-1 receptors, which are overexpressed in various tumor cells. This makes it a promising candidate for positron emission tomography (PET) imaging to detect and monitor tumors .

Neuroimaging

The compound’s ability to bind to sigma-1 receptors also makes it useful in neuroimaging. Sigma-1 receptors are involved in several neurological processes, including modulation of neurotransmitter systems. Radiolabeled derivatives of this compound can be used to study brain function and diagnose neurological disorders such as Alzheimer’s disease and schizophrenia .

Drug Development

Due to its unique chemical structure, this compound serves as a valuable scaffold in drug development. Researchers can modify its structure to create new molecules with potential therapeutic effects. Its spirocyclic framework is particularly interesting for developing drugs targeting central nervous system disorders .

Pharmacokinetic Studies

The compound’s derivatives are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. By labeling the compound with radioactive isotopes, researchers can track its movement through the body and gather crucial data on drug behavior .

Receptor Binding Studies

This compound is used in receptor binding studies to investigate its interaction with various biological targets. These studies help in understanding the compound’s mechanism of action and its potential as a therapeutic agent. The high affinity for sigma-1 receptors is particularly noteworthy .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to interact with specific proteins and receptors allows researchers to dissect complex biological pathways and understand disease mechanisms .

Radiopharmaceuticals

The compound’s derivatives are explored as radiopharmaceuticals for diagnostic imaging. Radiopharmaceuticals are crucial in nuclear medicine for diagnosing and monitoring diseases. The compound’s favorable properties, such as low lipophilicity and high receptor affinity, make it a strong candidate for further development .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its spirocyclic structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of biologically active compounds .

Safety and Hazards

Propriétés

IUPAC Name |

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWACUGFQQYAOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)

![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)

![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)

![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)